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Compound of Interest

Compound Name:
6-Bromo-3,4-dihydro-4,4-

dimethylquinolin-2(1H)-one

Cat. No.: B139893 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and

conformational preferences of dimethyl-dihydroquinolinones, a class of heterocyclic

compounds of significant interest to researchers, scientists, and drug development

professionals. Through a detailed examination of crystallographic and spectroscopic data,

coupled with computational analysis, this document aims to furnish a foundational

understanding of the structure-activity relationships that govern the biological effects of these

molecules.

Molecular Structure Analysis
The three-dimensional architecture of dimethyl-dihydroquinolinones is fundamentally defined

by the geometry of the dihydroquinolinone core and the spatial orientation of the methyl

substituents. X-ray crystallography provides the most definitive insight into the solid-state

conformation of these molecules.

A notable example is the crystal structure of --INVALID-LINK--methanone. The analysis of its

crystal structure reveals a pseudo-equatorial conformation for the two aromatic rings on the

tetrahydroquinoline (THQ) ring, providing valuable data on bond lengths and angles that dictate

the overall molecular shape.[1]

Table 1: Selected Crystallographic Data for a Dimethyl-Dihydroquinolinone Derivative
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Parameter Value

Crystal System Monoclinic

Space Group P21/n

a (Å) 9.58280(10)

b (Å) 23.1183(2)

c (Å) 23.4140(2)

β (°) 91.9840(10)

V (Å³) 1522.93(11)

Data for 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-

dihydroisoquinolin-1(2H)-one, a related

dihydroisoquinolinone structure.[2]

Further analysis of the Cambridge Structural Database would be required to compile a more

exhaustive list of crystallographic data for a wider range of dimethyl-dihydroquinolinone

isomers.

Conformational Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

conformational dynamics of dimethyl-dihydroquinolinones in solution. Proton (¹H) and Carbon-

13 (¹³C) NMR chemical shifts and coupling constants provide critical information about the

geometry of the dihydroquinolinone ring and the relative orientation of the methyl groups.

For instance, in the case of --INVALID-LINK--methanone, the vicinal coupling constants

between protons on the THQ ring confirm a trans arrangement, which dictates the overall

conformation in solution.[1] Anomalous ¹H NMR spectra have been observed in some 3,4-

dihydroisoquinolines, suggesting complex conformational equilibria or intermolecular

interactions that can influence the solution-state structure.[2]

Table 2: Representative ¹H NMR Data for a Dimethyl-Dihydroquinolinone Derivative
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Proton
Chemical Shift
(ppm)

Multiplicity J (Hz)

2-H 5.13 d 8.7

3-H 2.21 ddd 11.6, 8.6, 6.5

4-H 3.63 d 11.6

Data for --INVALID-

LINK--methanone.[1]

Computational Modeling of Conformational
Preferences
Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods,

complement experimental data by providing insights into the relative energies of different

conformers and the energy barriers for their interconversion. Such studies on the parent

1,2,3,4-tetrahydroquinoline have identified multiple stable conformations, highlighting the

conformational flexibility of the saturated ring system.[3] Computational analysis of

dihydroquinolinone derivatives has also been employed to understand their reactivity and

potential as additives for biofuels.

Experimental Protocols
Synthesis of Dimethyl-Dihydroquinolinones
A general and efficient method for the synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one

involves a palladium-catalyzed Sonogashira coupling followed by an acid-mediated cyclization.

[4]

Workflow for the Synthesis of 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one:

Substituted ortho-aniline
+ Terminal alkyne

Palladium-catalyzed
Sonogashira Coupling Coupled Intermediate Acid-mediated

Cyclization 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one
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Caption: Palladium-catalyzed synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one.

X-ray Crystallography
Single crystal X-ray diffraction is the definitive method for determining the solid-state molecular

structure.

General Protocol for Small Molecule X-ray Crystallography:

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the

purified compound.

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data

are collected.

Structure Solution and Refinement: The collected data are processed to solve the crystal

structure and refine the atomic positions.

NMR Spectroscopy
NMR spectroscopy is used to determine the structure and conformation in solution.

General Protocol for ¹H and ¹³C NMR Analysis:

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for detailed structural

assignments.

Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to

elucidate the molecular structure and conformation.

Biological Activity and Signaling Pathways
Dimethyl-dihydroquinolinone derivatives have emerged as a promising class of compounds

with significant anticancer activity.[5][6][7][8] Their mechanism of action often involves the
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modulation of key cellular signaling pathways implicated in cancer cell proliferation, survival,

and metastasis.

Inhibition of p38 MAP Kinase Pathway
Several quinolinone and dihydroquinolinone derivatives have been identified as potent

inhibitors of p38 mitogen-activated protein (MAP) kinase.[9] The p38 MAPK pathway plays a

crucial role in cellular responses to stress and inflammation, and its dysregulation is implicated

in various diseases, including cancer.
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Caption: Inhibition of the p38 MAPK signaling pathway by dimethyl-dihydroquinolinones.
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Modulation of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of

cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many

cancers. Recent studies have explored tetrahydroquinoline derivatives as potential inhibitors of

mTOR, a key component of this pathway.[10][11] Quinolone-based compounds have also been

investigated as inhibitors of the mTOR/Akt/PI3K pathway.[12]
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Caption: Potential modulation of the PI3K/Akt/mTOR pathway by dihydroquinolinone

derivatives.

Conclusion
The molecular structure and conformational flexibility of dimethyl-dihydroquinolinones are key

determinants of their biological activity. This technical guide has summarized the current

understanding of these features, drawing on data from X-ray crystallography, NMR

spectroscopy, and computational studies. The elucidation of how these structural properties

influence interactions with biological targets, such as kinases in the p38 MAPK and

PI3K/Akt/mTOR pathways, is crucial for the rational design of novel therapeutic agents. Further

research, including the systematic crystallographic and conformational analysis of a broader

range of dimethyl-dihydroquinolinone isomers, will undoubtedly accelerate the development of

new drugs in this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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